

Application Notes and Protocols for Methyl-lathodoratin Stability Testing

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Compound of Interest

Compound Name: Methyl-lathodoratin

Cat. No.: B15191593

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Introduction

Methyl-lathodoratin is a chromone derivative with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22.^{[1][2]} As with any compound intended for potential therapeutic or other applications, a thorough understanding of its stability under various environmental conditions is critical for determining its shelf-life, storage requirements, and potential degradation pathways. These application notes provide a comprehensive protocol for conducting stability testing of **Methyl-lathodoratin**, including forced degradation and long-term stability studies. The provided methodologies are based on established principles of drug stability testing and are intended for use by researchers, scientists, and drug development professionals.

Purpose of Stability Testing

The primary objectives of this stability testing protocol are:

- To identify the critical factors that may affect the stability of **Methyl-lathodoratin**.
- To elucidate the degradation pathways of **Methyl-lathodoratin** under various stress conditions.
- To develop and validate a stability-indicating analytical method for the quantification of **Methyl-lathodoratin** and its degradation products.

- To establish a preliminary shelf-life and recommend appropriate storage conditions for the compound.

Experimental Protocols

1. Materials and Reagents

- **Methyl-lathodoratin** reference standard
- Hydrochloric acid (HCl), 0.1 N and 1 N
- Sodium hydroxide (NaOH), 0.1 N and 1 N
- Hydrogen peroxide (H₂O₂), 3% and 30%
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer (pH 7.4)
- Forced degradation samples
- Long-term stability samples

2. Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
- pH meter
- Analytical balance
- Temperature and humidity controlled stability chambers

- Photostability chamber
- Water bath
- Vortex mixer
- Sonicator

3. Analytical Method: Stability-Indicating HPLC-UV Method

A stability-indicating HPLC-UV method should be developed and validated to separate and quantify **Methyl-lathodoratin** from its potential degradation products.

- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase (4.6 mm x 250 mm, 5 μ m)
 - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: Determined by UV-Vis scan of **Methyl-lathodoratin** (likely in the range of 250-350 nm due to the chromone core)
 - Injection Volume: 20 μ L
 - Column Temperature: 30°C
- Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

4. Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation pathways and to demonstrate the specificity of the analytical method. A solution of **Methyl-lathodoratin** (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) is subjected to the following stress conditions:

- Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours. Neutralize the solution before analysis.
- Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours. Neutralize the solution before analysis.
- Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug and a solution of the drug to 80°C for 48 hours.
- Photostability: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

5. Long-Term Stability Studies

Long-term stability studies are conducted to establish the shelf-life of the product under recommended storage conditions.

- Storage Conditions:
 - Long-term: 25°C ± 2°C / 60% RH ± 5% RH
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Testing Frequency:
 - Long-term: 0, 3, 6, 9, 12, 18, and 24 months
 - Accelerated: 0, 3, and 6 months
- Parameters to be Tested:
 - Appearance
 - Assay of **Methyl-lathodoratin**

- Quantification of degradation products
- Moisture content (for solid samples)

Data Presentation

Table 1: Summary of Forced Degradation Studies of **Methyl-lathodoratin**

Stress Condition	Duration	Temperature	% Degradation of Methyl-lathodoratin	Number of Degradation Products
0.1 N HCl	24 hours	60°C		
0.1 N NaOH	24 hours	60°C		
3% H2O2	24 hours	Room Temp		
Thermal (Solid)	48 hours	80°C		
Thermal (Solution)	48 hours	80°C		
Photolytic (Solid)	1.2 million lux hrs			
Photolytic (Solution)	1.2 million lux hrs			

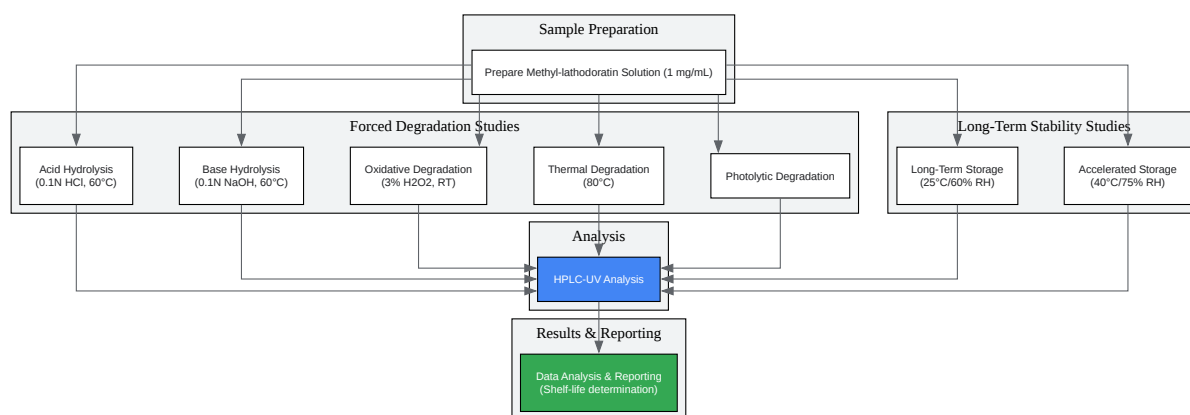
Table 2: Long-Term Stability Data for **Methyl-lathodoratin** (25°C/60% RH)

Time Point (Months)	Appearance	Assay (%)	Total Degradation Products (%)
0			
3			
6			
9			
12			
18			
24			

Table 3: Accelerated Stability Data for **Methyl-lathodoratin** (40°C/75% RH)

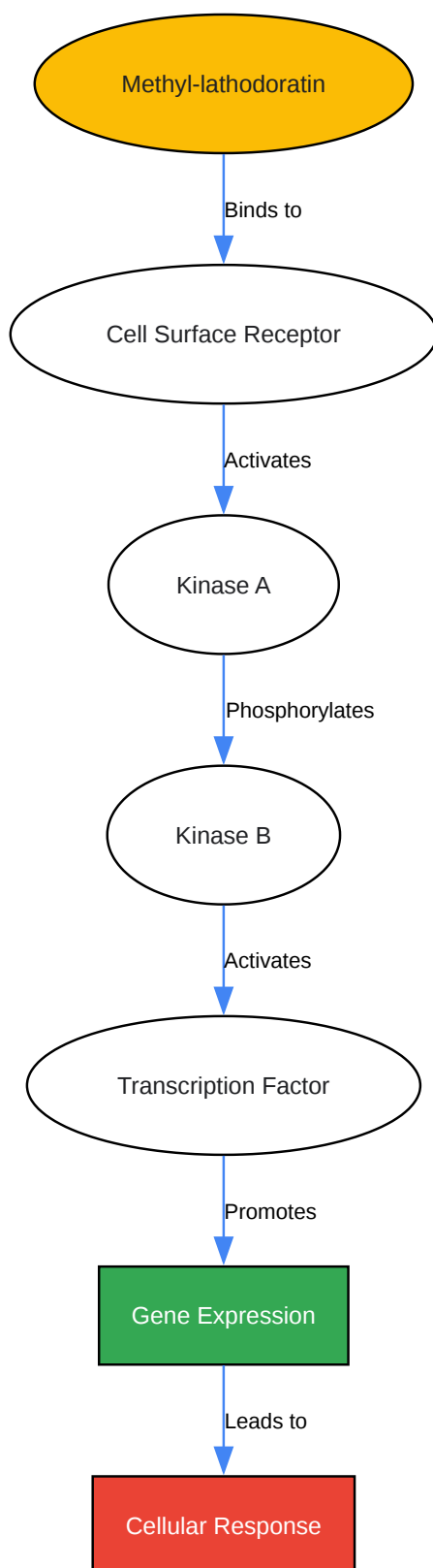
Time Point (Months)	Appearance	Assay (%)	Total Degradation Products (%)
0			
3			
6			

Mandatory Visualization



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Caption: Workflow for **Methyl-lathodoratin** Stability Testing.



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Caption: Hypothetical Signaling Pathway of **Methyl-lathodoratin**.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Methyl-lathodorratin | C₁₂H₁₂O₄ | CID 5376283 - PubChem [pubchem.ncbi.nlm.nih.gov]
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